Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-
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Overview
Description
Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- is a chemical compound with the molecular formula C10H18S. . This compound is characterized by its bicyclic structure, which includes a thiol group (-SH) attached to the second carbon atom. The presence of three methyl groups at positions 2, 6, and 6 further defines its unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- typically involves the reaction of pinene derivatives with sulfur-containing reagents. One common method is the thiolation of 2,6,6-trimethylbicyclo[3.1.1]heptane using hydrogen sulfide (H2S) in the presence of a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- .
Scientific Research Applications
Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme mechanisms.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: This compound lacks the thiol group but shares the same bicyclic structure.
Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-: This compound has hydroxyl groups instead of a thiol group.
Uniqueness
The presence of the thiol group in Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C10H18S |
---|---|
Molecular Weight |
170.32 g/mol |
IUPAC Name |
(1S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1 |
InChI Key |
ZPUCQOXKFCVYGL-HHCGNCNQSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC([C@H]1C2)(C)S)C |
Canonical SMILES |
CC1(C2CCC(C1C2)(C)S)C |
Origin of Product |
United States |
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